molecular formula C10H6Cl2O2 B160358 6,8-dichloro-2H-chromene-3-carbaldehyde CAS No. 126350-18-3

6,8-dichloro-2H-chromene-3-carbaldehyde

Cat. No.: B160358
CAS No.: 126350-18-3
M. Wt: 229.06 g/mol
InChI Key: HKPROOTVXQRMFV-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2H-chromene-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,8-Dichloro-2H-chromene-3-carbaldehyde is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical structure.

    Industry: As a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6,8-dichloro-2H-chromene-3-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The chlorine atoms can also participate in electrophilic aromatic substitution reactions, making the compound versatile in synthetic organic chemistry .

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde: Similar structure but with an additional keto group at the 4 position.

    6,8-Dichloro-2H-chromene-3-carboxylic acid: Oxidized form of the aldehyde.

    6,8-Dichloro-2H-chromene-3-methanol: Reduced form of the aldehyde.

Uniqueness

6,8-Dichloro-2H-chromene-3-carbaldehyde is unique due to its specific substitution pattern and the presence of both electron-withdrawing chlorine atoms and an aldehyde group. This combination makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

6,8-dichloro-2H-chromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O2/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPROOTVXQRMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C(=CC(=C2)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585513
Record name 6,8-Dichloro-2H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126350-18-3
Record name 6,8-Dichloro-2H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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Reactant of Route 4
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